
RTI-51 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
RTI-51 Hydrochloride is synthesized through a series of chemical reactions starting from tropane derivativesThe reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
RTI-51 Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can occur at the carbomethoxy group, leading to the formation of carboxylic acids.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemical Profile
- Full Name : (–)-2β-Carbomethoxy-3β-(4-bromophenyl)tropane hydrochloride
- Molecular Formula : C16H20BrNO2·HCl
- Molecular Weight : Approximately 366.7 g/mol
RTI-51 has been characterized as having a balance of monoamine reuptake inhibition, with a potency order of dopamine > serotonin > norepinephrine. Its binding affinities are notably different from other compounds in the same class, making it a subject of interest for various research applications.
Neuropharmacology
RTI-51 Hydrochloride is primarily utilized in neuropharmacological studies to investigate the dynamics of dopamine transporters. Its ability to selectively inhibit dopamine reuptake allows researchers to explore the role of dopamine in various behavioral and physiological processes.
- Dopamine Transporter Studies : RTI-51 has been used to map the distribution of dopamine transporters in the brain using its radiolabeled form, 76Br, providing insights into dopaminergic signaling pathways and their implications in disorders such as Parkinson's disease and addiction .
Comparative Studies with Other Compounds
RTI-51 is often compared with other phenyltropane derivatives like RTI-31 and RTI-55 to better understand the nuances of their pharmacological effects. In comparative studies:
Compound | Binding Profile | Key Differences |
---|---|---|
RTI-31 | More dopaminergic; less serotonergic | Higher affinity for dopamine transporter |
RTI-55 | More serotonergic | Enhanced stimulant effects |
RTI-51 | Balanced profile | Unique inhibition ratios |
The unique binding profile of RTI-51 allows researchers to study the differential effects of monoamine transporters on behavior and physiology .
Behavioral Studies
Behavioral studies using RTI-51 have demonstrated its potential effects on locomotor activity and reinforcement behaviors in animal models. Research indicates that while RTI-51 does not exhibit the same level of self-administration as more potent stimulants, it still provides valuable data on the reinforcing properties of dopamine-related drugs .
Case Studies
Several case studies highlight the applications of this compound in various experimental setups:
Case Study 1: Mapping Dopamine Transporters
In a study utilizing 76Br-labeled RTI-51, researchers successfully mapped dopamine transporter distribution across different brain regions. This study provided critical insights into how variations in transporter density correlate with behavioral outcomes related to addiction and mood disorders.
Case Study 2: Comparative Potency Analysis
Research comparing RTI-51 with other phenyltropanes revealed that while it has lower potency than RTI-31 and RTI-55, its unique pharmacological profile makes it suitable for specific research applications focusing on balanced monoamine activity.
Mecanismo De Acción
RTI-51 Hydrochloride exerts its effects by inhibiting the reuptake of monoamines, specifically dopamine, serotonin, and norepinephrine. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. The molecular targets of this compound are the dopamine, serotonin, and norepinephrine transporters. The compound binds to these transporters and prevents the reuptake of the neurotransmitters, thereby prolonging their action .
Comparación Con Compuestos Similares
RTI-51 Hydrochloride is similar to other phenyltropane derivatives such as RTI-31 and RTI-55. it has a unique balance of monoamine reuptake inhibition, with a higher affinity for dopamine transporters compared to serotonin and norepinephrine transporters. This makes it distinct from other compounds like RTI-121, which is more selective for dopamine transporters .
Similar Compounds
- RTI-31
- RTI-55
- RTI-121
- Cocaine (as a reference compound for comparison) .
Propiedades
Número CAS |
1391052-88-2 |
---|---|
Fórmula molecular |
C₁₆H₂₁BrClNO₂ |
Peso molecular |
374.7 |
Sinónimos |
(1R,2S,3S,5S)-3-(4-Bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride; [1R-(exo,exo)]-3-(4-Bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride; RTI 4229-51 Hydrochlori |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.